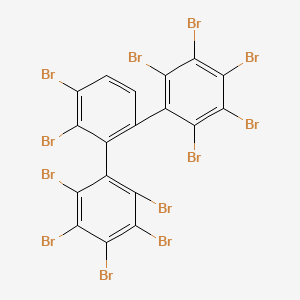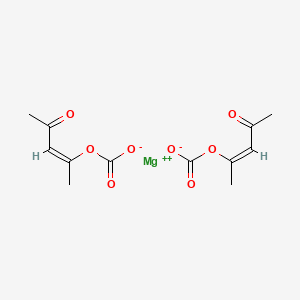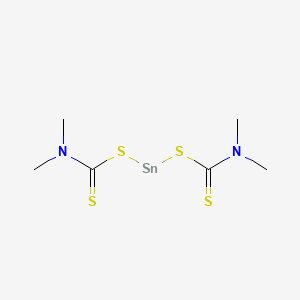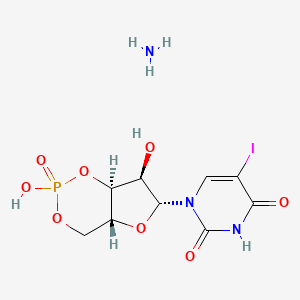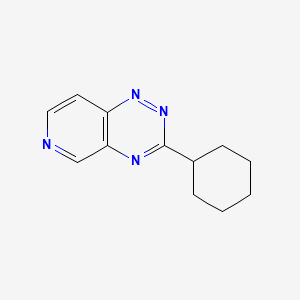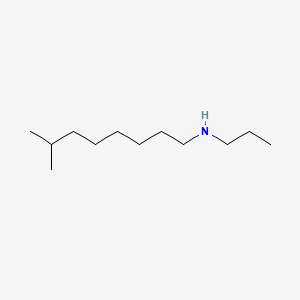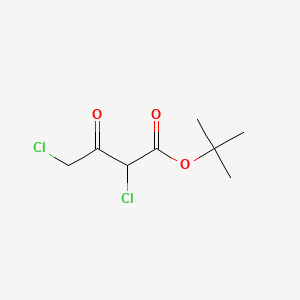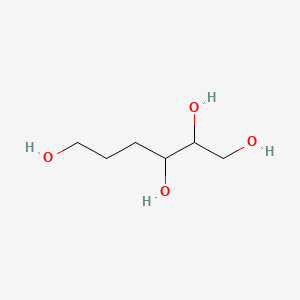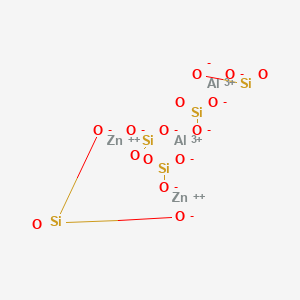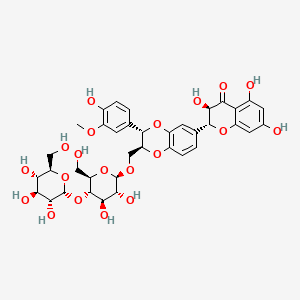
2-Octyldodecyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyldodecyl octanoate is an ester compound with the molecular formula C28H56O2 and a molecular weight of 424.74 g/mol . It is commonly used in the cosmetic and personal care industry due to its excellent emollient properties, providing a smooth and silky feel to the skin. This compound is also known for its stability and non-greasy texture, making it a popular ingredient in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyldodecyl octanoate can be synthesized through the esterification reaction between 2-octyldodecanol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Octyldodecyl octanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 2-octyldodecanol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: 2-octyldodecanol and octanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
2-Octyldodecyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments due to its non-toxic nature.
Medicine: Incorporated in topical formulations for its emollient properties, aiding in the delivery of active pharmaceutical ingredients.
Industry: Utilized in the production of cosmetics, personal care products, and lubricants
Mechanism of Action
The primary mechanism of action of 2-octyldodecyl octanoate is its ability to act as an emollient. It forms a protective layer on the skin, reducing water loss and providing a smooth texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .
Comparison with Similar Compounds
Similar Compounds
2-Octyldodecanol: An alcohol with similar emollient properties but lacks the ester functionality.
Octyl octanoate: Another ester with similar applications but different molecular structure and properties.
Octyl salicylate: Used in sunscreens, providing UVB protection but with different chemical properties
Uniqueness
2-Octyldodecyl octanoate stands out due to its unique combination of stability, non-greasy texture, and excellent emollient properties. Its ability to enhance the skin barrier function and provide a smooth feel makes it a preferred choice in various formulations .
Properties
CAS No. |
94277-31-3 |
|---|---|
Molecular Formula |
C28H56O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2-octyldodecyl octanoate |
InChI |
InChI=1S/C28H56O2/c1-4-7-10-13-15-16-19-21-24-27(23-20-18-14-11-8-5-2)26-30-28(29)25-22-17-12-9-6-3/h27H,4-26H2,1-3H3 |
InChI Key |
BQICHPILIPUDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


